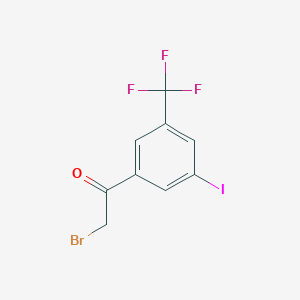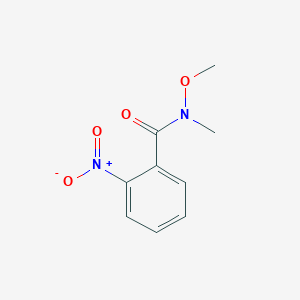![molecular formula C21H20F3N3O3 B2838471 5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574605-67-6](/img/structure/B2838471.png)
5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of quinazoline derivatives . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
Molecular Structure Analysis
The structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Scientific Research Applications
Platelet Activating Factor Antagonism
Research on pyrido[2,1-b]quinazoline derivatives, closely related to the chemical , has shown their potential as platelet activating factor (PAF) antagonists. These compounds have demonstrated the ability to inhibit the binding of PAF to its receptor on dog platelets. This characteristic suggests potential applications in conditions where PAF-related pathways play a crucial role, such as in inflammatory responses or cardiovascular diseases (Tilley et al., 1988).
Anticancer and Anti-Inflammatory Properties
Novel pyrazolopyrimidines derivatives, which are structurally similar to the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies have revealed significant cytotoxic effects against certain cancer cell lines and 5-lipoxygenase inhibition, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antiallergy Activity
Studies on substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, which share a similar core structure, have shown significant antiallergy effects. Some analogs in this series were found to be superior to existing antiallergy agents in certain test models, suggesting potential utility in allergy treatment (Schwender et al., 1979).
Analgesic Activity
Compounds featuring a quinazoline moiety, like the one , have been synthesized and evaluated for their analgesic activities. Some of these compounds showed significant analgesic effects, suggesting potential applications in pain management (Saad et al., 2011).
Improved Water Solubility and Antitumor Properties
Research has been conducted on quinazolin-4-one antitumor agents to improve their aqueous solubility, which is a challenge with many compounds including the one specified. Water-soluble analogs of these compounds have shown enhanced cytotoxic properties compared to their less soluble counterparts, indicating their potential in cancer therapy (Bavetsias et al., 2002).
Crystal Structure Analysis for Drug Development
X-ray crystallography studies have been conducted on similar quinazoline compounds, providing insights into their structural properties. This information is crucial for drug development, as it aids in understanding the interaction mechanisms of these compounds at the molecular level (Rajnikant et al., 2000).
Future Directions
Properties
IUPAC Name |
5-methyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c1-26-17-12-13(5-10-16(17)20(29)27-11-3-2-4-18(26)27)19(28)25-14-6-8-15(9-7-14)30-21(22,23)24/h5-10,12,18H,2-4,11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYLFAKLCWLYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
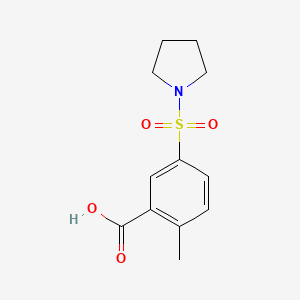
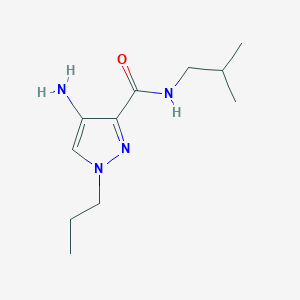
![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838395.png)
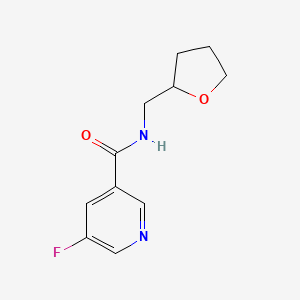
![6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2838397.png)
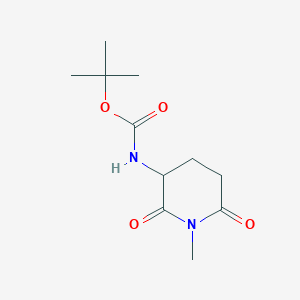
![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)
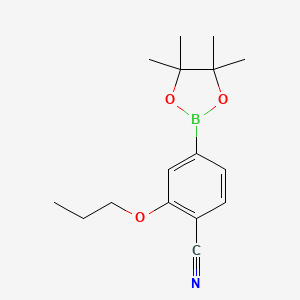

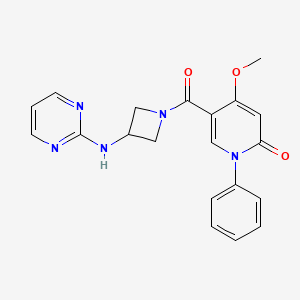
![tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate](/img/structure/B2838409.png)
